
5-Chloro-4-hydroxy-2-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-4-hydroxy-2-oxopentanoic acid is a monocarboxylic acid that is the 5-chloro derivative of 4-hydroxy-2-oxopentanoic acid. It has a role as a metabolite. It is an organochlorine compound, a 2-oxo monocarboxylic acid and a 4-hydroxy monocarboxylic acid. It derives from a 4-hydroxy-2-oxopentanoic acid.
Applications De Recherche Scientifique
Molecular Structure and Crystallography
5-Chloro-4-hydroxy-2-oxopentanoic acid, known for its close to planar molecular structure, is significant in the field of crystallography. Molecules of this compound interact via O—H⋯O hydrogen bonds, forming specific chains along certain crystallographic directions. This characteristic structure and bonding pattern are crucial for understanding molecular interactions and designing materials with desired properties (Hachuła et al., 2013).
Biosynthesis and Isotopomer Preparation
The compound plays a pivotal role as a precursor in the biosynthesis of biologically active porphyrins, central to processes like photosynthesis, oxygen transport, and electron transport. A method to prepare any isotopomer of 5-aminolevulinic acid, a derivative of 5-Chloro-4-hydroxy-2-oxopentanoic acid, in high yield was also highlighted, underscoring its importance in biosynthetic research (Shrestha‐Dawadi & Lugtenburg, 2003).
Synthesis and Electrochemical Studies
The synthesis of 5-Amino-4-oxopentanoic acid hydrochloride from levulinic acid, a structurally related compound, indicates the chemical versatility and the synthetic importance of 5-Chloro-4-hydroxy-2-oxopentanoic acid in producing pharmaceutical and chemical intermediates (Lin Yuan, 2006). Additionally, electrosynthesis studies of related compounds underline the significance of 5-Chloro-4-hydroxy-2-oxopentanoic acid in electrochemical applications, providing insights into the yield and quality control of its derivatives (Konarev, Lukyanets & Negrimovskii, 2007).
Enzyme Inhibition Studies
The compound and its derivatives have been explored for enzyme inhibition, offering insights into enzyme-substrate interactions and potential pharmaceutical applications. For instance, studies on 2-benzyl-5-hydroxy-4-oxopentanoic acids against carboxypeptidase A provide valuable information on enzyme inhibition kinetics and the role of specific functional groups in enzyme activity modulation (Wang, Jin, Zeng & Tian, 2010).
Advanced Oxidation Processes
Compounds structurally related to 5-Chloro-4-hydroxy-2-oxopentanoic acid have been studied in the context of advanced oxidation processes, highlighting their potential role in environmental chemistry and pollution control (Bokare & Choi, 2011).
Propriétés
Nom du produit |
5-Chloro-4-hydroxy-2-oxopentanoic acid |
|---|---|
Formule moléculaire |
C5H7ClO4 |
Poids moléculaire |
166.56 g/mol |
Nom IUPAC |
5-chloro-4-hydroxy-2-oxopentanoic acid |
InChI |
InChI=1S/C5H7ClO4/c6-2-3(7)1-4(8)5(9)10/h3,7H,1-2H2,(H,9,10) |
Clé InChI |
FHWPHVIGZZAXIQ-UHFFFAOYSA-N |
SMILES canonique |
C(C(CCl)O)C(=O)C(=O)O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2,5,7-trihydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione](/img/structure/B1257825.png)
![1,4-Dimorpholino-7-phenylpyrido[3,4-d]pyridazine hydrochloride](/img/structure/B1257829.png)
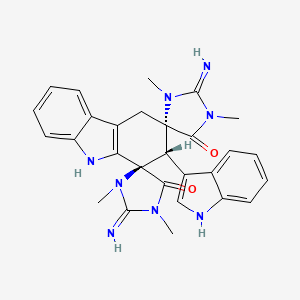
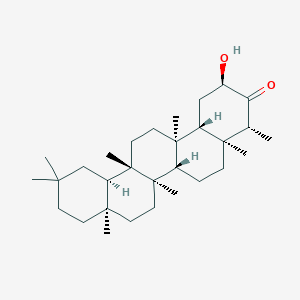
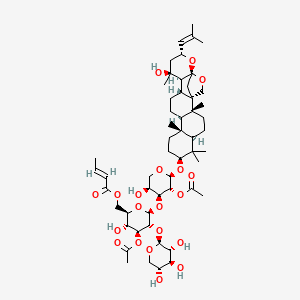
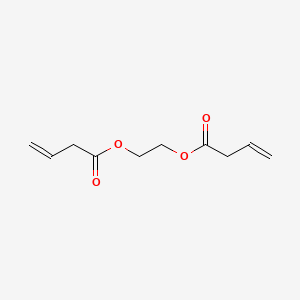
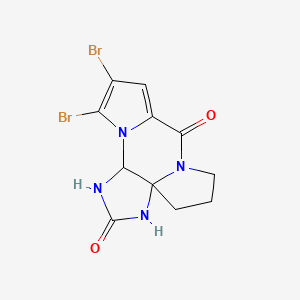
![(Z)-but-2-enedioic acid;1-cyclohexyl-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-4-oxoquinoline-3-carboxamide](/img/structure/B1257839.png)


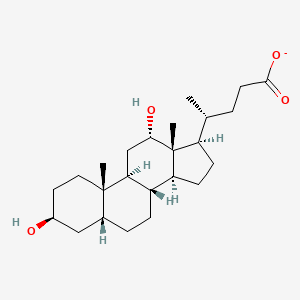

![3-[[(4R)-4-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-2-fluoropropanoic acid](/img/structure/B1257847.png)
![(Z)-4-[3-(4-fluorophenyl)-8-methoxy-3,3a,4,5-tetrahydrobenzo[g]indazol-2-yl]pent-3-en-2-one](/img/structure/B1257848.png)